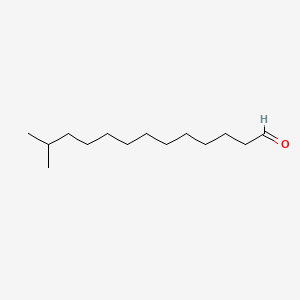

12-Methyltridecanal

描述

12-Methyltridecanal (CAS 75853-49-5) is a methyl-branched aliphatic aldehyde with the molecular formula C₁₄H₂₈O and a molecular weight of 212.37 g/mol. It is a key odorant contributing to the characteristic aroma of cooked meat, particularly in boiled or stewed beef, where it is released from plasmalogens—a class of phospholipids in cell membranes synthesized by rumen microorganisms . Its odor profile is described as "tallow-like" or "meaty," with a notably low odor threshold, making it highly impactful even at trace concentrations . Beyond meat, it has been identified in ripe Gouda-type cheese and as a component of sex pheromones in ring-tailed lemurs (Lemur catta), where it synergizes with dodecanal and tetradecanal to attract females during breeding seasons .

Industrially, this compound is synthesized chemically or via biotechnological routes, such as the enzymatic reduction of 12-methyltridecanoic acid using carboxylic acid reductases . Due to its reactivity and instability, it is often stabilized in medium-chain triglyceride solutions (e.g., Miglyol) at 10% concentration for commercial use .

属性

IUPAC Name |

12-methyltridecanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15/h13-14H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWNKUAZQSLNSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20868381 | |

| Record name | 12-Methyltridecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid; cooked or roasted aroma | |

| Record name | 12-Methyltridecanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1238/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water; soluble in heptane, soluble (in ethanol) | |

| Record name | 12-Methyltridecanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1238/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.930-0.941 | |

| Record name | 12-Methyltridecanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1238/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

75853-49-5, 93843-20-0 | |

| Record name | 12-Methyltridecanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75853-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-Methyltridecanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075853495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isotetradecan-1-al | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093843200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-Methyltridecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20868381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isotetradecan-1-al | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.047 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tridecanal, 12-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 12-METHYLTRIDECANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2RF910W7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 12-Methyltridecanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032432 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

准备方法

Amidation Reaction

10-Undecylenic acid is first converted to an intermediate acyl chloride using thionyl chloride (SOCl₂). In a typical procedure, 50 g of 10-undecylenic acid is dissolved in dichloromethane (800 mL), followed by dropwise addition of 64.6 g SOCl₂ at 40°C. The mixture is concentrated to yield the acyl chloride derivative. Subsequent reaction with N,O-dimethylhydroxylamine hydrochloride in dichloromethane at 0°C produces a Weinreb amide intermediate, which serves as a stable precursor for further transformations.

Grignard Reaction

The Weinreb amide undergoes a Grignard reaction with methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF). This step introduces a methyl group to the carbon chain, forming a ketone intermediate. The reaction is conducted at -20°C to prevent over-addition and ensure regioselectivity.

Hydrogenation Reduction

The ketone intermediate is hydrogenated using palladium on carbon (Pd/C) under 0.5 MPa hydrogen pressure. This step saturates double bonds, yielding a secondary alcohol. Catalytic hydrogenation is preferred for its efficiency, achieving near-quantitative conversion rates.

Ozonolysis and Reductive Workup

The final step involves ozonolysis of the hydrogenated product. Ozone is bubbled through a solution of the alcohol in dichloromethane at -78°C, followed by reductive cleavage with dimethyl sulfide (DMS). This reaction cleaves the carbon-carbon bond adjacent to the alcohol group, generating the aldehyde functionality.

Key Data:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Amidation | SOCl₂, CH₂Cl₂, 40°C | 92.3 |

| Grignard Reaction | MeMgBr, THF, -20°C | 85.7 |

| Hydrogenation | Pd/C, H₂ (0.5 MPa) | 94.5 |

| Ozonolysis | O₃, CH₂Cl₂, -78°C; DMS | 72.4 |

This method achieves an overall yield of 52.1% and purity exceeding 99%.

Oxidation of 12-Methyltridecanol

An alternative route involves the oxidation of 12-methyltridecanol. Pyridinium chlorochromate (PCC) in dichloromethane is commonly employed for this transformation, selectively oxidizing primary alcohols to aldehydes without over-oxidation to carboxylic acids.

Reaction Mechanism

The alcohol is dissolved in anhydrous dichloromethane, and PCC is added portionwise at 0°C. The reaction proceeds via a two-electron oxidation mechanism, with the chromium(VI) species abstracting a hydride from the alcohol.

Optimization Considerations

-

Solvent Choice: Dichloromethane is optimal due to its low nucleophilicity, preventing side reactions.

-

Temperature: Reactions conducted below 10°C minimize side product formation.

-

Stoichiometry: A 1:1 molar ratio of alcohol to PCC ensures complete conversion.

Yield: 68–75%, with purity dependent on distillation efficiency.

Catalytic Hydrogenation of 12-Methyltridecanoic Acid

Industrial-scale production often employs catalytic hydrogenation of 12-methyltridecanoic acid. This method leverages nickel or palladium catalysts under high-pressure hydrogen to reduce the carboxylic acid to the aldehyde.

Process Details

The acid is dissolved in a high-boiling solvent (e.g., dioxane) and heated to 150–200°C under 3–5 MPa H₂ pressure. Raney nickel catalyzes the reduction, with reaction completion monitored by gas chromatography.

Challenges and Solutions

-

Over-Reduction: To prevent further reduction to the alcohol, reaction time and hydrogen pressure are tightly controlled.

-

Catalyst Poisoning: Sulfur impurities in the feedstock necessitate pre-treatment with activated carbon.

Yield: 60–65%, with aldehyde content ≥95%.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Industrial Viability |

|---|---|---|---|

| Four-Step Synthesis | High purity (99%), scalable | Multistep, costly reagents | Preferred for pharmaceuticals |

| Alcohol Oxidation | Simple, mild conditions | Moderate yield, distillation | Lab-scale synthesis |

| Acid Hydrogenation | Cost-effective, one-pot | Risk of over-reduction | Industrial production |

The four-step synthesis remains the gold standard for high-purity this compound, particularly in pharmaceutical applications. Conversely, catalytic hydrogenation is favored in fragrance industries due to lower operational costs .

化学反应分析

Types of Reactions:

Oxidation: 12-Methyltridecanal can undergo oxidation to form 12-methyltridecanoic acid.

Substitution: The aldehyde group can participate in nucleophilic addition reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), Jones reagent (chromic acid in acetone)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Grignard reagents (RMgX)

Major Products Formed:

Oxidation: 12-Methyltridecanoic acid

Reduction: 12-Methyltridecanol

Substitution: Secondary alcohols and other derivatives

科学研究应用

Flavoring Agent in Food Industry

12-MT is recognized as an important flavoring compound that contributes to the characteristic aroma of beef. Its unique odor profile makes it a sought-after ingredient in flavor formulations, particularly for meat products.

- Commercial Production : The synthesis of 12-MT is typically achieved through chemical methods; however, advances are being made towards biotechnological routes for its production. A patent describes a process for producing branched aldehydes, including 12-MT, from microbial sources, which may offer a more sustainable alternative to traditional methods .

- Flavor Profile Enhancement : Studies indicate that the presence of 12-MT enhances the sensory qualities of meat products. For instance, research has shown that pasture feeding of cattle significantly increases the concentration of 12-MT in muscle phospholipids, leading to meat with improved aroma and taste .

Nutritional Studies in Animal Husbandry

The concentration of 12-MT in animal tissues has been linked to dietary influences and has implications for livestock management.

- Dietary Impact : A study involving German Holstein and Simmental bulls demonstrated that pasture feeding resulted in higher levels of 12-MT compared to concentrate feeding. The increase was associated with improved flavor profiles in beef, suggesting that dietary strategies can be employed to enhance meat quality .

- Physiological Role : 12-MT is formed from plasmalogens during the cooking process of beef, indicating its role as a decomposition product that contributes to the overall flavor profile of cooked meats .

Research on Odor-Active Compounds

Recent studies have focused on identifying and characterizing odor-active compounds like 12-MT within various food matrices.

- Odor Characterization : Research has identified 12-MT as a key odor-active compound among branched long-chain aliphatic aldehydes. Its specific aroma contributes significantly to the overall sensory experience of beef products .

- Case Studies : In one case study, researchers analyzed various beef samples and found that those with higher concentrations of 12-MT were perceived as more aromatic and flavorful by sensory panels. This correlation underscores the importance of 12-MT in meat quality assessments .

Metabolic Pathways and Biochemical Studies

Understanding the metabolic pathways involving 12-MT can provide insights into its biological significance.

- Metabolic Role : As a fatty aldehyde, 12-MT belongs to a class of compounds known for their roles in cellular processes and signaling pathways. Its presence in biological systems can indicate certain metabolic states or dietary influences .

- Research Applications : Studies exploring the biosynthesis of 12-MT have utilized microbial fermentation techniques to produce this compound efficiently. This approach not only provides insights into its biochemical pathways but also offers potential for industrial applications .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Flavoring Agent | Used in food industry for enhancing meat flavors | Contributes to beef aroma; higher concentrations improve sensory qualities |

| Nutritional Studies | Investigated dietary impacts on livestock | Pasture feeding increases 12-MT levels; linked to improved meat taste |

| Odor-Active Research | Characterized as a key compound influencing food aroma | Higher levels correlate with positive sensory evaluations |

| Metabolic Studies | Explored metabolic pathways involving fatty aldehydes | Provides insights into biosynthesis; potential for biotechnological production |

作用机制

The mechanism of action of 12-Methyltridecanal involves its interaction with various molecular targets and pathways:

Aldehyde Functional Group: The aldehyde group can form Schiff bases with primary amines, leading to the formation of imines.

Lipid Metabolism: As a fatty aldehyde, this compound can be incorporated into lipid metabolism pathways.

Odorant Receptor Activation: The compound’s distinctive meaty odor suggests its interaction with specific odorant receptors in the olfactory system, contributing to its perception as a flavoring agent.

相似化合物的比较

Table 1: Key Structural and Functional Properties of 12-Methyltridecanal and Related Aldehydes

Key Observations :

- Branching vs. Linearity : The methyl branch in this compound enhances its lipid solubility and alters its odor profile compared to linear aldehydes like dodecanal or tetradecanal .

- Chain Length: Longer-chain aldehydes (C₁₂–C₁₄) are associated with waxy or fatty aromas, while shorter chains (C₆–C₈) impart citrus or green notes .

- Reactivity : Aldehydes with α,β-unsaturation (e.g., (E)-2-hexenal) are more reactive due to conjugation, whereas branched aldehydes like this compound are prone to oxidation, necessitating stabilizers .

Stability and Industrial Handling

This instability is attributed to its aldehyde group's susceptibility to oxidation and polymerization. In contrast, methyl esters (e.g., methyl 12-methyltetradecanoate, CAS 5129-66-8) demonstrate superior stability due to esterification, albeit with reduced volatility and odor impact .

Research Findings and Challenges

- Biotechnological Production: this compound can be synthesized via fungal fermentation and enzymatic reduction, offering a sustainable alternative to petrochemical routes . However, yields remain lower than those for linear aldehydes due to branching complexity.

- Sensory Impact : In cooked meat, this compound's contribution is method-dependent; it is prominent in stewed beef but negligible in fried or grilled preparations due to thermal degradation .

- Regulatory Constraints : Its specification in food additives (10% in Miglyol) reflects stability challenges, unlike more robust compounds like dodecanal .

生物活性

12-Methyltridecanal (12-MT) is a branched-chain aldehyde known for its significant role in the flavor and aroma profiles of various foods, particularly beef. It is produced primarily through microbial metabolism and has garnered attention for its potential applications in food science and biotechnology. This article aims to provide a comprehensive overview of the biological activity of 12-MT, supported by research findings, case studies, and relevant data tables.

Biological Sources and Production

12-MT is predominantly synthesized by microorganisms, especially those found in the rumen of ruminant animals. Research indicates that bacteria and protozoa contribute significantly to the production of this compound. In a study analyzing the concentration of 12-MT in various biological samples, it was found that the highest levels were present in bacteria, followed by protozoa, with minimal amounts detected in animal tissues such as plasma and erythrocytes .

Table 1: Concentration of this compound in Biological Samples

| Sample Type | Concentration (µg/100g) |

|---|---|

| Rumen Bacteria | Highest levels |

| Rumen Protozoa | Moderate levels |

| Plasma | Low |

| Erythrocytes | Trace amounts |

Flavor Profile and Sensory Characteristics

12-MT is recognized for its distinctive tallowy or beef-like aroma, which makes it a valuable compound in flavoring applications. Its presence enhances the sensory attributes of meat products, contributing to consumer preferences for certain flavors . Studies have shown that the concentration of 12-MT can be influenced by dietary factors in livestock. For instance, pasture feeding significantly increases the levels of 12-MT in muscle phospholipids compared to concentrate feeding .

Case Study: Dietary Influence on 12-MT Levels

In a study involving German Holstein and Simmental bulls, researchers found that pasture-fed animals exhibited higher concentrations of 12-MT (up to 350 µg/100 g fresh muscle) compared to those fed a concentrate diet. This increase correlates with an enhanced aroma profile in the meat .

The chemical structure of 12-MT allows it to participate in various biochemical reactions. It can react with molecular oxygen and other reactive species, leading to the formation of peroxyl radicals that can initiate lipid oxidation processes. This characteristic is particularly relevant in understanding its role during cooking and storage of meat products .

Table 2: Chemical Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Oxidation | Formation of peroxyl radicals |

| Lipid Peroxidation | Contributes to flavor changes during cooking |

| Interaction with Proteins | Potential formation of adducts affecting flavor |

Research Findings on Aldehyde Toxicity

Research has shown that exposure to various aldehydes can lead to gene expression changes associated with oxidative stress and DNA damage . Although direct studies on 12-MT's health effects are sparse, understanding its behavior as an aldehyde provides insights into potential risks associated with high consumption levels.

常见问题

Q. What are the optimal synthetic routes for 12-methyltridecanal, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthetic optimization requires a Design of Experiments (DoE) approach to evaluate variables such as temperature, catalyst loading (e.g., transition-metal catalysts), and solvent polarity. For reproducibility, document raw material purity (e.g., via GC-MS ), and use kinetic studies (e.g., time-resolved NMR) to identify rate-limiting steps. Reference methodologies from peer-reviewed protocols to ensure alignment with established practices .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Combine orthogonal methods:

- GC-MS for volatile impurity profiling.

- / NMR to confirm backbone structure and substituent positions.

- FT-IR to validate aldehyde functional groups.

Cross-validate results with certified reference standards and report detection limits to ensure data reliability .

Q. How can researchers assess the thermal and oxidative stability of this compound under varying environmental conditions?

- Methodological Answer : Conduct accelerated aging studies using DSC (Differential Scanning Calorimetry) for thermal degradation profiles and TGA (Thermogravimetric Analysis) for mass loss kinetics. For oxidative stability, employ controlled oxygen exposure in sealed reactors, monitoring degradation products via HPLC-UV/Vis. Include negative controls (e.g., inert atmosphere) to isolate degradation pathways .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting this compound’s reactivity and interaction mechanisms?

- Methodological Answer : Use Density Functional Theory (DFT) to model electronic properties (e.g., HOMO/LUMO energies) and predict nucleophilic attack sites. Pair with Molecular Dynamics (MD) simulations to study solvent interactions or protein-binding behavior. Validate models against experimental kinetic data, ensuring convergence criteria (e.g., energy thresholds ≤1 kcal/mol) are met .

Q. How should conflicting data on this compound’s biological activity be resolved through experimental redesign?

- Methodological Answer : Apply triangulation by repeating assays under standardized conditions (e.g., fixed cell lines, uniform dosing). Use multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent residues, endotoxin contamination). If discrepancies persist, redesign experiments with in silico docking studies to probe target specificity, or employ isotopic labeling () to track metabolite pathways .

Q. What strategies are effective in elucidating the stereochemical influences on this compound’s functional properties?

- Methodological Answer : Synthesize enantiomerically pure isomers via chiral chromatography (e.g., HPLC with amylose-based columns) and compare their bioactivity using surface plasmon resonance (SPR) or microscale thermophoresis (MST) . For structural analysis, employ X-ray crystallography or VCD (Vibrational Circular Dichroism) to correlate stereochemistry with spectral signatures. Document solvent effects on conformational stability to avoid misinterpretation .

Addressing Data Contradictions and Gaps

- Key Consideration : When reconciling conflicting literature on physicochemical properties (e.g., logP, solubility), conduct meta-analyses with strict inclusion criteria (e.g., peer-reviewed studies using validated methods). Highlight methodological disparities (e.g., extraction protocols, instrumentation sensitivity) as potential sources of variation .

- Ethical and Reproducibility Standards : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets. Include raw spectra, chromatograms, and computational input files in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。